molecular formula C15H15BrO B8164128 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl

3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl

Cat. No.: B8164128
M. Wt: 291.18 g/mol
InChI Key: AWKIVBQMFREGHP-UHFFFAOYSA-N
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Description

3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom at the 3-position, an ethoxy group at the 4’-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives. It is also used in the development of new catalysts and ligands for various chemical reactions .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. It is also used in the development of new agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

  • 4-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl
  • 3-Bromo-4’-methoxy-2-methyl-1,1’-biphenyl
  • 3-Bromo-4’-ethoxy-2,3-dimethyl-1,1’-biphenyl

Comparison: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is unique due to the specific positions of its substituents, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-(4-ethoxyphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-3-17-13-9-7-12(8-10-13)14-5-4-6-15(16)11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKIVBQMFREGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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